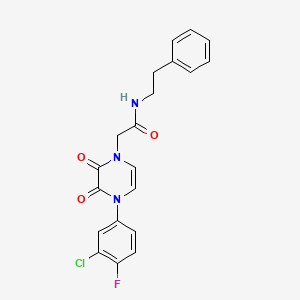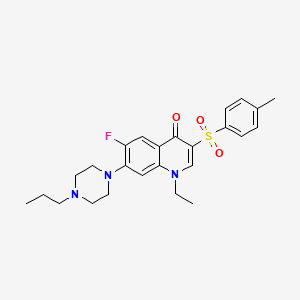acetic acid CAS No. 1796927-99-5](/img/structure/B2779126.png)
[(2-chloro-9H-purin-6-yl)amino](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-chloro-9H-purin-6-yl)aminoacetic acid” is a purine derivative . It has an empirical formula of C7H6ClN5O2 and a molecular weight of 227.61 .
Synthesis Analysis
This compound can be synthesized from tert-butyl 2- (2-amino-6-chloro-9H-purin-9-yl)acetate . Another synthesis method involves the use of 6-Chloroguanine and Benzyl 2-bromoacetate .Molecular Structure Analysis
The molecular structure of this compound includes a purine ring which is substituted at the 2nd position by an amino group and at the 6th position by a chlorine atom . The purine ring is further connected to an acetic acid moiety .Chemical Reactions Analysis
This compound can be used as a starting material in the synthesis of various other compounds. For instance, it can be used in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates .Physical And Chemical Properties Analysis
The compound has a melting point of over 300 °C . Its SMILES string representation is Nc1nc (Cl)c2ncn (CC (O)=O)c2n1 .Aplicaciones Científicas De Investigación
Pharmacological Research
Phenolic acids like Chlorogenic Acid (CGA) exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid metabolism and glucose regulation. These properties make phenolic compounds, including potentially "(2-chloro-9H-purin-6-yl)aminoacetic acid," subjects of pharmacological interest for the development of natural health products and therapeutic agents (Naveed et al., 2018).
Chemical Synthesis and Structural Studies
Research on novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, sheds light on the potential of "(2-chloro-9H-purin-6-yl)aminoacetic acid" in synthetic chemistry. The exploration of its synthetic pathways, spectroscopic, and structural properties could contribute to the development of new materials or chemicals with specific functions (Issac & Tierney, 1996).
Nutraceutical and Food Additive Research
Compounds like Chlorogenic Acid (CGA) have dual roles as food additives and nutraceuticals, offering benefits against metabolic syndrome through anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Investigating "(2-chloro-9H-purin-6-yl)aminoacetic acid" in similar contexts could uncover its potential in enhancing food quality and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Applications
The study of organic acids for wastewater treatment and corrosion inhibition indicates the utility of organic compounds in environmental protection and industrial applications. "(2-chloro-9H-purin-6-yl)aminoacetic acid" could be researched for similar applications, focusing on its potential as a less corrosive alternative to traditional chemicals (Kitis, 2004).
Análisis Bioquímico
Biochemical Properties
It is known that purine derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, potentially influencing biochemical reactions in different ways .
Cellular Effects
Purine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIODRNNOUGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2779044.png)
![Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2779047.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)
![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)


![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)

![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)
